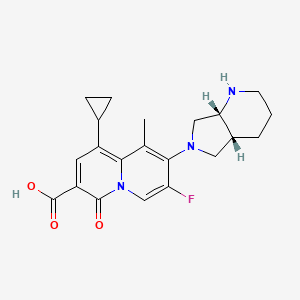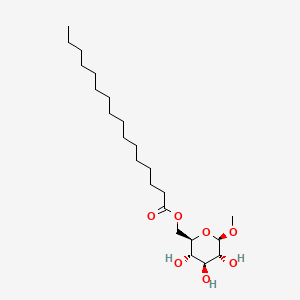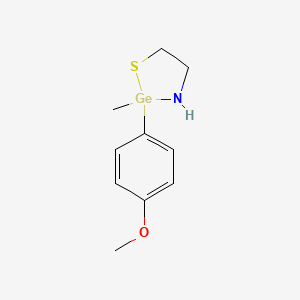![molecular formula C26H33ClN2O13 B15184936 bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid CAS No. 129320-19-0](/img/structure/B15184936.png)
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” is a complex organic compound that features both ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” typically involves a multi-step process:
Esterification: The initial step involves the esterification of (Z)-2-(4-chlorophenoxy)but-2-enedioic acid with 2-(dimethylamino)ethanol under acidic conditions.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography.
Final Product Formation: The purified ester is then reacted with (E)-but-2-enedioic acid under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and purification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating biological responses.
Signal Transduction: Influences signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(dimethylamino)ethyl] fumarate
- Bis[2-(dimethylamino)ethyl] maleate
- Bis[2-(dimethylamino)ethyl] phthalate
Uniqueness
- Structural Features : The presence of both (Z)- and (E)-isomers in the compound provides unique stereochemical properties.
- Functional Groups : The combination of ester and amine groups offers diverse reactivity and potential applications.
Eigenschaften
CAS-Nummer |
129320-19-0 |
|---|---|
Molekularformel |
C26H33ClN2O13 |
Molekulargewicht |
617.0 g/mol |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H25ClN2O5.2C4H4O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*5-3(6)1-2-4(7)8/h5-8,13H,9-12H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b16-13-;2*2-1+ |
InChI-Schlüssel |
WHEAJFJHQPTUEP-VWLJOHICSA-N |
Isomerische SMILES |
CN(CCOC(=O)/C=C(\OC1=CC=C(C=C1)Cl)/C(=O)OCCN(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCOC(=O)C=C(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


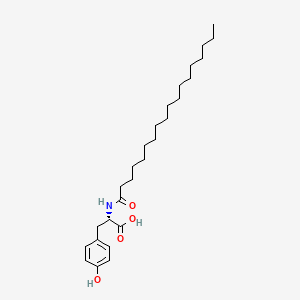
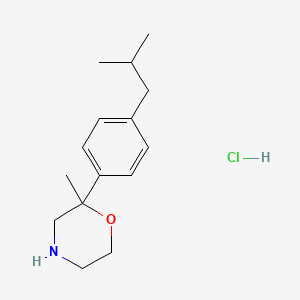
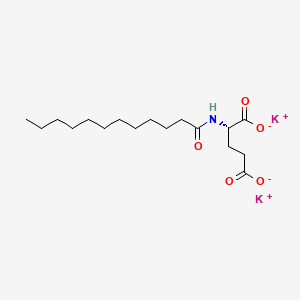
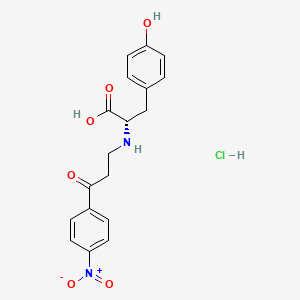
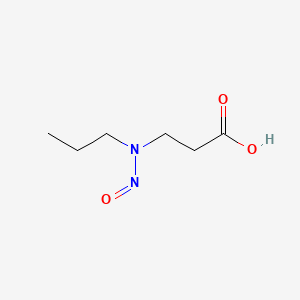
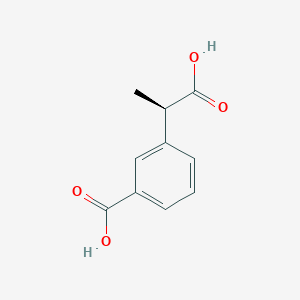
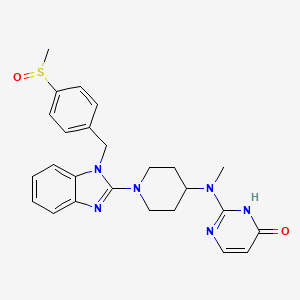
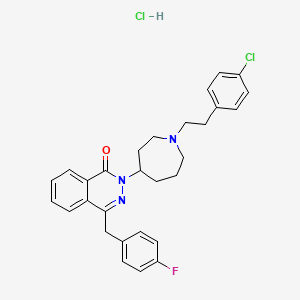
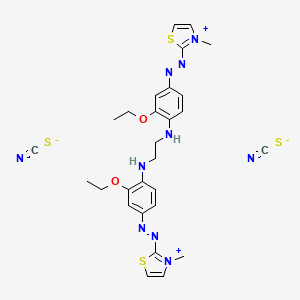
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
